Product packaging for Nitrendipine-d5(Cat. No.:)

Nitrendipine-d5

Cat. No.: B12408947
M. Wt: 365.4 g/mol
InChI Key: PVHUJELLJLJGLN-RPIBLTHZSA-N
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Description

Nitrendipine-d5 is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O6 B12408947 Nitrendipine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2O6

Molecular Weight

365.4 g/mol

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/i1D3,5D2

InChI Key

PVHUJELLJLJGLN-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of Nitrendipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Nitrendipine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , an isotopically labeled analog of the calcium channel blocker Nitrendipine. Deuterated compounds like this compound are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.[1] The inclusion of five deuterium atoms on the ethyl ester group provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound is achieved via the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[2][3] This one-pot condensation involves the reaction of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (in this case, the deuterated precursor Ethyl acetoacetate-d5), and a nitrogen donor, typically ammonia in the form of an enamine (methyl 3-aminocrotonate).

Synthetic Pathway

The reaction proceeds by condensing 3-nitrobenzaldehyde, ethyl acetoacetate-d5, and methyl 3-aminocrotonate in a suitable solvent, such as ethanol, under reflux conditions.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification R1 3-Nitrobenzaldehyde P1 Hantzsch Condensation (Ethanol, Reflux) R1->P1 R2 Ethyl acetoacetate-d5 R2->P1 R3 Methyl 3-aminocrotonate R3->P1 Prod Crude this compound P1->Prod Cyclization Pur Purification (Recrystallization) Prod->Pur Final Pure this compound Pur->Final

Caption: Synthetic workflow for this compound via Hantzsch condensation.

Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methods for the synthesis of Nitrendipine and its analogs.[4][5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol), ethyl acetoacetate-d5 (9.4 g, 66.2 mmol), and methyl 3-aminocrotonate (7.6 g, 66.2 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with constant stirring. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate the precipitation of the product.

  • Isolation: Collect the resulting yellow solid by vacuum filtration and wash the crystals with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Identity and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Acetonitrile:Water (50:25:25, v/v/v)[6]
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Injection Volume 10 µL
Column Temperature Ambient

Expected Result: A single major peak corresponding to this compound, with purity typically expected to be >98%.

Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, verifying the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

PropertyNitrendipineThis compound
Molecular Formula C₁₈H₂₀N₂O₆[7]C₁₈H₁₅D₅N₂O₆[1]
Molecular Weight 360.37 g/mol 365.39 g/mol [8]
Calculated Exact Mass 360.1321 Da365.1635 Da

Expected Result: The mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z corresponding to the deuterated compound, confirming a 5-dalton mass shift from the unlabeled Nitrendipine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons (a quartet around 4.0-4.2 ppm and a triplet around 1.1-1.3 ppm) will be absent or significantly reduced. The remaining proton signals for the dihydropyridine ring, methyl groups, and the nitrophenyl group should be consistent with the structure of Nitrendipine.[9]

  • ¹³C NMR: The ¹³C NMR spectrum will be very similar to that of unlabeled Nitrendipine. The carbons of the deuterated ethyl group will show coupling to deuterium, resulting in multiplets with lower intensity.

  • ²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms, which would show a signal corresponding to the deuterated ethyl group.[10]

AssignmentExpected ¹H Chemical Shift (ppm, CDCl₃)Expected in this compound
-NH (Dihydropyridine)~5.8 (s, 1H)Present
CH (Dihydropyridine)~5.1 (s, 1H)Present
-CH₃ (Dihydropyridine)~2.3 (s, 6H)Present
-OCH₃ (Methyl ester)~3.6 (s, 3H)Present
Aromatic protons7.3 - 8.1 (m, 4H)Present
-OCH₂CH₃ (Ethyl ester)~4.1 (q, 2H)Absent
-OCH₂CH₃ (Ethyl ester)~1.2 (t, 3H)Absent
Physicochemical Characterization

Melting Point

The melting point of a compound is a key indicator of its purity. The melting point of Nitrendipine is approximately 156-158 °C.[9] The melting point of this compound is expected to be very similar.

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)

These techniques are used to analyze the solid-state properties of the compound.

  • DSC: Provides information on the melting point and thermal transitions. For unlabeled Nitrendipine, a sharp endothermic peak is observed at its melting point, indicating its crystalline nature.[6] A similar result is expected for this compound.

  • XRD: Confirms the crystalline structure of the compound. The XRD pattern of Nitrendipine shows characteristic diffraction peaks.[6][11] The pattern for this compound should be nearly identical.

G cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_physchem Physicochemical Properties Start Synthesized this compound HPLC HPLC Start->HPLC Purity >98% MS Mass Spectrometry Start->MS Confirm Mass NMR1H ¹H NMR Start->NMR1H Confirm Structure MP Melting Point Start->MP Confirm Purity NMR13C ¹³C NMR NMR1H->NMR13C NMR2H ²H NMR NMR1H->NMR2H DSC DSC MP->DSC XRD XRD MP->XRD

Caption: Logical workflow for the characterization of this compound.

References

Nitrendipine-d5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nitrendipine-d5, a deuterium-labeled stable isotope of Nitrendipine, and its critical role as an internal standard in quantitative bioanalytical studies. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices, a fundamental requirement in drug development and pharmacokinetic research.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate measurement of drug concentrations in biological fluids is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity. However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Sample preparation steps, such as protein precipitation and liquid-liquid extraction, as well as instrument-related factors like ion suppression or enhancement in the mass spectrometer source, can all introduce errors.

To compensate for these variations, an internal standard (IS) is introduced into the sample at a known concentration early in the analytical workflow. The ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible, ensuring that it experiences similar variations during sample processing and analysis. The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for any inconsistencies.

Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in LC-MS-based bioanalysis. These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is the deuterium-labeled counterpart to Nitrendipine.[1]

The key advantage of a SIL-IS is its near-identical chemical and physical behavior to the unlabeled analyte. It co-elutes chromatographically with the analyte and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished by the mass spectrometer, allowing for simultaneous but independent measurement of both the analyte and the internal standard.

G cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample Biological Sample (Analyte) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Sample Preparation (e.g., LLE, SPE) Add_IS->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Recovery_Loss Inconsistent Recovery Extraction->Recovery_Loss Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) LC_MS->Matrix_Effect Instrument_Drift Instrumental Drift LC_MS->Instrument_Drift Accurate_Result Accurate & Precise Concentration Quantification->Accurate_Result Correction for Variability

Figure 1: Workflow demonstrating the role of an internal standard in mitigating analytical variability.

Physicochemical Properties and Synthesis of this compound

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[2] Its deuterium-labeled analog, this compound, shares the same core structure but with five deuterium atoms incorporated, typically on one of the alkyl ester groups. This mass difference is readily resolved by a mass spectrometer, while the impact on its chemical properties is negligible for the purpose of bioanalysis.

While specific synthesis routes for this compound are proprietary to commercial suppliers, the general synthesis of Nitrendipine involves a multi-step process. One common method is a three-step synthesis that includes an amination reaction, a condensation reaction, and a final ring-closing reaction.[3] Another approach involves the reaction of 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate.[4][5] The synthesis of the deuterated analog would involve the use of a deuterated starting material in one of these synthetic steps.

Application of this compound in Bioanalytical Methods

This compound is primarily utilized as an internal standard for the quantification of Nitrendipine in biological matrices such as human plasma. Several LC-MS and LC-MS/MS methods have been developed for this purpose, demonstrating the necessity of a reliable internal standard to achieve the required sensitivity and accuracy for pharmacokinetic studies.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from published LC-MS methods for the analysis of Nitrendipine. While these studies did not all explicitly use this compound, they highlight the performance characteristics of robust bioanalytical methods where a stable isotope-labeled internal standard like this compound would be the ideal choice. The use of other internal standards like nimodipine and nifedipine in these examples still underscores the principle of using a structurally similar compound to correct for variability.[6][7]

Parameter Method 1 Method 2 Method 3
Internal Standard NimodipineNifedipineNot Specified
Linearity Range 0.3 - 40 ng/mL0.4 - 40 ng/mL0.05 - Not Specified
Correlation Coefficient (r²) > 0.99≥ 0.995Not Specified
Lower Limit of Quantification (LLOQ) 0.3 ng/mL0.4 ng/mL0.05 ng/mL
Intra-day Precision (%RSD) < 10%< 8.5%Not Specified
Inter-day Precision (%RSD) < 10%< 8.5%Not Specified
Accuracy (%) 85 - 110%< 4% (Inter-run)Within acceptable range
Extraction Recovery (%) ~75%~75%Not Specified
Reference [6][7][8][9]

Table 1: Summary of Quantitative Data from Nitrendipine Bioanalytical Methods.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the quantification of Nitrendipine in human plasma using LC-MS/MS, based on common practices in the field and information from published methods. The use of this compound as the internal standard is incorporated into this protocol.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol (95:5, v/v) or tert-butyl methyl ether).[6][10]

  • Vortexing and Centrifugation: Vortex the tubes for 2 minutes, followed by centrifugation at 12,000 x g for 10 minutes to separate the organic and aqueous layers.[9]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 20 µL) into the LC-MS/MS system.[9]

3.2.2. Liquid Chromatography Conditions

Parameter Condition
Column Zorbax SB C18 or equivalent
Mobile Phase Methanol:Water (75:25, v/v) with 0.05% formic acid
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 20 µL

Table 2: Typical Liquid Chromatography Conditions.

3.2.3. Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Nitrendipine) e.g., m/z 361.2 → 315.1
MRM Transition (this compound) e.g., m/z 366.2 → 320.1 (hypothetical, depends on labeling)
Ion Source Temperature 500°C
Collision Gas Argon

Table 3: Typical Mass Spectrometry Conditions.

G cluster_workflow Bioanalytical Workflow for Nitrendipine Quantification Start Start: Human Plasma Sample Spike_IS Spike with this compound (IS) Start->Spike_IS LLE Liquid-Liquid Extraction (e.g., with n-hexane/isopropanol) Spike_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Data Data Acquisition (MRM Mode) Inject->Data Calc Calculate Analyte/IS Ratio and Determine Concentration Data->Calc End End: Final Concentration Calc->End

Figure 2: A step-by-step experimental workflow for the bioanalysis of Nitrendipine using this compound as an internal standard.

Rationale for the Superiority of Stable Isotope-Labeled Internal Standards

The structural and chemical similarity between a stable isotope-labeled internal standard and the analyte is the cornerstone of its effectiveness. This similarity ensures that both compounds behave almost identically during the entire analytical process, from extraction to detection.

G cluster_analyte Analyte (Nitrendipine) cluster_is IS (this compound) cluster_conclusion Outcome A_Extract Extraction Efficiency IS_Extract Extraction Efficiency A_Extract->IS_Extract Nearly Identical A_Chrom Chromatographic Retention IS_Chrom Chromatographic Retention A_Chrom->IS_Chrom Co-elution A_Ion Ionization Efficiency IS_Ion Ionization Efficiency A_Ion->IS_Ion Similar Response to Matrix Effects Conclusion Ratio of Analyte/IS remains constant despite variations, leading to high accuracy and precision.

References

A Technical Guide to Commercial Sourcing and Application of Nitrendipine-d5 for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Nitrendipine-d5, a deuterated internal standard crucial for the accurate quantification of the calcium channel blocker Nitrendipine in complex biological matrices. This document details commercial suppliers, their product specifications, and a synthesized experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based research.

Commercial Suppliers and Product Specifications

The procurement of high-quality, well-characterized stable isotope-labeled internal standards is paramount for robust and reproducible bioanalytical methods. Several reputable commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this compound available from prominent suppliers.

SupplierProduct CodeChemical PurityIsotopic EnrichmentFormulation
MedChemExpress HY-B0424S≥98.0%No data availableSolid
LGC Standards (TRC) TRC-N490152No data availableNo data availableNeat Solid
Santa Cruz Biotechnology sc-212432No data availableNo data availableSolid
Pharmaffiliates PA STI 067850No data availableNo data availableYellow Solid

Note: "No data available" indicates that this information is not readily accessible on the supplier's public-facing documentation. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data prior to purchase.

Experimental Protocol: Quantification of Nitrendipine in Human Plasma using this compound by LC-MS/MS

The following protocol is a synthesized methodology based on established bioanalytical methods for Nitrendipine. It is intended as a comprehensive starting point for researchers to be adapted and validated for their specific experimental needs.

Materials and Reagents
  • Nitrendipine analytical standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nitrendipine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Nitrendipine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a working solution of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank plasma.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 90 10
    0.5 0.4 90 10
    2.5 0.4 10 90
    3.5 0.4 10 90
    3.6 0.4 90 10

    | 5.0 | 0.4 | 90 | 10 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nitrendipine: Precursor ion (Q1) m/z 361.1 -> Product ion (Q3) m/z 329.1

    • This compound: Precursor ion (Q1) m/z 366.1 -> Product ion (Q3) m/z 334.1 (Note: These transitions should be optimized for the specific instrument being used).

  • Data Analysis: The concentration of Nitrendipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the plasma standards.

Visualizing the Research Workflow

The following diagrams illustrate the key processes in utilizing this compound for research.

G cluster_sourcing Sourcing & Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Supplier Supplier Request CoA Request CoA Supplier->Request CoA Obtain Lot-Specific Data This compound (Solid) This compound (Solid) Request CoA->this compound (Solid) Verify Purity & Isotopic Enrichment Stock Solution Preparation Stock Solution Preparation This compound (Solid)->Stock Solution Preparation Dissolve in Methanol Spike IS Spike IS Stock Solution Preparation->Spike IS Plasma Sample Plasma Sample Plasma Sample->Spike IS Add this compound Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection ESI+ Data Processing Data Processing MS/MS Detection->Data Processing MRM Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation

Caption: Workflow for this compound from sourcing to analysis.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Adherence to rigorous method validation procedures in accordance with regulatory guidelines is essential for ensuring the quality and reliability of bioanalytical data.

In-Depth Technical Guide to Nitrendipine-d5: Molecular Structure, Weight, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and pharmacological context of Nitrendipine-d5. The information is tailored for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

Molecular Structure and Weight

This compound is the deuterated analog of Nitrendipine, a dihydropyridine calcium channel blocker. The incorporation of five deuterium atoms enhances its utility in specific analytical applications, particularly in pharmacokinetic studies where it serves as a stable isotope-labeled internal standard.

Chemical Structure

The chemical structure of this compound is identical to that of Nitrendipine, with the exception of five hydrogen atoms being replaced by deuterium atoms on the ethyl ester group.

Structure of Nitrendipine:

In this compound, the ethyl group (-OCH2CH3) is replaced with a deuterated ethyl group (-OCD2CD3).

Molecular Data Summary

The key molecular and physical data for this compound are summarized in the table below for easy reference and comparison with its non-deuterated counterpart.

PropertyThis compoundNitrendipine
Molecular Formula C₁₈H₁₅D₅N₂O₆C₁₈H₂₀N₂O₆
Molecular Weight 365.39 g/mol 360.36 g/mol
CAS Number 2469554-26-339562-70-4
Appearance Yellow Crystalline SolidYellow Crystalline Solid
Purity Typically ≥98%Typically ≥98%

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of Nitrendipine. These protocols can be adapted for this compound, with considerations for the use of deuterated starting materials.

Synthesis of Nitrendipine (Hantzsch Dihydropyridine Synthesis)

This protocol describes a common method for synthesizing the dihydropyridine core of Nitrendipine. To synthesize this compound, deuterated ethyl acetoacetate would be used in place of standard ethyl acetoacetate.

Materials:

  • 3-Nitrobenzaldehyde

  • Ethyl acetoacetate (or Ethyl acetoacetate-d5 for this compound)

  • Methyl 3-aminocrotonate

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., piperidine, acetic acid)

Procedure:

  • Condensation: Dissolve 3-nitrobenzaldehyde and ethyl acetoacetate in ethanol. Add a catalytic amount of piperidine and acetic acid.

  • Reaction: Reflux the mixture for 2-4 hours to form the benzylidene intermediate.

  • Cyclocondensation: To the cooled reaction mixture, add methyl 3-aminocrotonate.

  • Heating: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure Nitrendipine.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for determining the purity and concentration of Nitrendipine and can be applied directly to this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm

Sample Preparation:

  • Prepare a stock solution of Nitrendipine or this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

Quantitative Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive quantification of Nitrendipine in biological matrices, where this compound is used as an internal standard.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Mobile Phase:

  • Gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nitrendipine: Precursor ion (m/z) 361.1 -> Product ion (m/z) 315.1

    • This compound: Precursor ion (m/z) 366.1 -> Product ion (m/z) 320.1

Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

Signaling Pathway and Experimental Workflow

Nitrendipine functions by blocking L-type voltage-gated calcium channels. The following diagrams illustrate its mechanism of action and a typical experimental workflow for its evaluation.

Nitrendipine_Signaling_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Results in Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Activates Nitrendipine This compound Nitrendipine->L_type_Ca_Channel Blocks Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Experimental_Workflow Start Start: Hypothesis Formulation Synthesis Synthesis of this compound Start->Synthesis Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Assay In Vitro Calcium Channel Blocking Assay Characterization->Assay PK_Study Pharmacokinetic Study in Animal Model (LC-MS/MS Analysis) Characterization->PK_Study Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis PK_Study->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: Experimental workflow for the synthesis and evaluation of this compound.

A Technical Guide to the Solubility and Stability of Nitrendipine-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nitrendipine-d5 in various organic solvents. The data presented is crucial for the development of analytical methods, formulation design, and ensuring the quality and efficacy of this important pharmaceutical compound. While the majority of the available literature focuses on the non-deuterated form, Nitrendipine, the physicochemical properties of its deuterated analog, this compound, are expected to be closely comparable. Deuteration is known to potentially cause minor increases in solubility in some cases. The information herein is collated from various scientific sources to provide a robust resource for professionals in the field.

Solubility of Nitrendipine

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. The following tables summarize the known solubility of Nitrendipine in a range of common organic solvents and aqueous systems.

Qualitative and Quantitative Solubility Data
SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)~25Not SpecifiedA stock solution can be prepared in DMSO.
Dimethylformamide (DMF)~30Not SpecifiedA stock solution can be prepared in DMF. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer.[1]
Ethanol~2Not SpecifiedA stock solution can be prepared in ethanol.
Polyethylene Glycol-400 (PEG-400)High25 - 45The mole fraction solubility is highest in PEG-400 among the tested solvents, increasing with temperature.[2]
TranscutolHigh25 - 45The mole fraction solubility is high, second only to PEG-400, and increases with temperature.[2]
Ethyl AcetateModerate25 - 45The mole fraction solubility increases with temperature.[2]
Isopropyl Alcohol (IPA)Low25 - 45The mole fraction solubility is low but increases with temperature.[2]
WaterVery Low25 - 45The mole fraction solubility is extremely low in water.[2]
DMF:PBS (pH 7.2) (1:4)~0.2Not SpecifiedThis demonstrates the limited solubility in aqueous buffers even with a co-solvent. It is not recommended to store the aqueous solution for more than one day.[1]
Mole Fraction Solubility at Various Temperatures

The following table presents the mole fraction solubility of Nitrendipine in several solvents at different temperatures, illustrating the temperature-dependent nature of its solubility.[2]

Solvent298.15 K (25°C)303.15 K (30°C)308.15 K (35°C)313.15 K (40°C)318.15 K (45°C)
Water1.29 x 10⁻⁷1.56 x 10⁻⁷1.88 x 10⁻⁷2.26 x 10⁻⁷2.72 x 10⁻⁷
Ethyl Acetate1.68 x 10⁻²1.85 x 10⁻²2.04 x 10⁻²2.25 x 10⁻²2.48 x 10⁻²
Ethanol2.83 x 10⁻³3.15 x 10⁻³3.51 x 10⁻³3.91 x 10⁻³4.35 x 10⁻³
Isopropyl Alcohol2.69 x 10⁻³2.98 x 10⁻³3.31 x 10⁻³3.67 x 10⁻³4.07 x 10⁻³
PEG-4006.85 x 10⁻²7.51 x 10⁻²8.23 x 10⁻²9.01 x 10⁻²9.86 x 10⁻²
Transcutol4.65 x 10⁻²5.12 x 10⁻²5.63 x 10⁻²6.19 x 10⁻²6.80 x 10⁻²

Stability of Nitrendipine

The stability of Nitrendipine is a critical factor for its storage, handling, and the development of stable pharmaceutical formulations. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Degradation Profile

Nitrendipine is susceptible to degradation under various stress conditions, including light, acid, base, and oxidation.

Stress ConditionSolvent(s)Key Findings
Photodegradation Methanol, Chloroform, Dichloromethane, Acetone, Ethyl AcetatePhotodegradation follows first-order kinetics. The major degradation product is dehydronitrendipine, formed through oxidation.[3]
Acid Hydrolysis 0.1 N Hydrochloric AcidDegradation is faster in acidic medium compared to alkaline medium at 100°C.[3] The major degradation route is oxidation to dehydronitrendipine.[3]
Alkaline Hydrolysis 0.1 N Sodium Hydroxide; Ethanol/Britton-Robinson buffer (pH > 8)Significant degradation is observed at alkaline pH, following first-order kinetics.[4] Parenteral solutions can significantly increase the hydrolytic degradation of nitrendipine.[4]
Oxidative Degradation Not specifiedThe primary route of degradation across various stress conditions is oxidation, leading to the formation of dehydronitrendipine.[3]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of this compound prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equil1 Agitate the vial at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium prep2->equil1 equil2 Ensure excess solid remains undissolved equil1->equil2 analysis1 Filter or centrifuge the suspension to separate the saturated solution from the undissolved solid equil2->analysis1 analysis2 Dilute an aliquot of the clear supernatant with a suitable solvent analysis1->analysis2 analysis3 Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for solubility determination using the shake-flask method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation stress1 Prepare solutions of this compound in the relevant organic solvent stress2 Expose solutions to stress conditions (e.g., acid, base, heat, light, oxidation) stress1->stress2 hplc3 Inject stressed and unstressed samples into the HPLC system stress2->hplc3 hplc1 Develop a suitable HPLC method (e.g., reverse-phase with UV detection) hplc2 Optimize mobile phase, column, and other parameters to achieve good separation hplc1->hplc2 hplc2->hplc3 val1 Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines hplc3->val1 val2 Confirm that degradation products do not interfere with the quantification of this compound val1->val2 G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Ca_ext Extracellular Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Intracellular Ca²⁺ L_channel->Ca_int Nitrendipine This compound Nitrendipine->L_channel Blocks Contraction Muscle Contraction Ca_int->Contraction Activates Vasodilation Vasodilation Contraction->Vasodilation Inhibited by lack of Ca²⁺

References

An In-Depth Technical Guide to the Isotopic Purity Assessment of Nitrendipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the isotopic purity assessment of Nitrendipine-d5, a deuterated active pharmaceutical ingredient (API). Ensuring high isotopic purity is critical for the safety, efficacy, and regulatory compliance of deuterated drugs.[1] This document outlines the key experimental protocols, data presentation standards, and logical workflows for this essential analysis.

Introduction to Isotopic Purity in Deuterated Drugs

Deuterated drugs are small molecule therapeutics in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This substitution can significantly alter the drug's metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect.[2]

However, the synthesis of deuterated compounds rarely results in 100% isotopic purity.[3] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[3] For this compound, this means the presence of molecules with fewer than five deuterium atoms (d0 to d4). Regulatory agencies require a thorough analysis and quantification of these isotopologues.[3]

It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.[3]

  • Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d5).[3]

Analytical Strategy for Isotopic Purity Assessment

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining isotopic purity.[4]

  • High-Resolution Mass Spectrometry (HRMS): This is the primary technique for quantifying the distribution of isotopologues in a sample.[5][6] By precisely measuring the mass-to-charge ratio, HRMS can distinguish between this compound and its less-deuterated counterparts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ²H-NMR are essential for confirming the position of deuterium substitution and assessing the overall isotopic enrichment. ¹H-NMR can detect the absence of proton signals at the expected deuteration sites, while ²H-NMR directly detects the deuterium atoms.

The following diagram illustrates the general workflow for this assessment.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_report Reporting Prep Dissolve this compound in suitable solvent LC_HRMS LC-HRMS Analysis Prep->LC_HRMS NMR NMR Analysis (¹H and ²H) Prep->NMR MS_Data Extract Ion Chromatograms for each isotopologue LC_HRMS->MS_Data NMR_Data Confirm Deuteration Sites & Estimate Enrichment NMR->NMR_Data Calc Calculate Isotopic Purity & Species Abundance MS_Data->Calc NMR_Data->Calc Report Final Isotopic Purity Report Calc->Report

Isotopic Purity Assessment Workflow

Experimental Protocols

Sample Preparation for LC-HRMS Analysis

Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Dissolve the this compound sample in a high-purity solvent compatible with reverse-phase liquid chromatography and mass spectrometry, such as acetonitrile or methanol.

  • Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration suitable for the mass spectrometer's sensitivity, typically in the range of 1-10 µg/mL.

  • Internal Standard: While not strictly necessary for isotopic purity assessment, an internal standard (e.g., a different deuterated compound or a structural analog) can be included to monitor instrument performance.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-HRMS Method for Isotopic Purity Analysis

The following is a representative LC-HRMS method that can be adapted for the analysis of this compound.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C
MS System High-resolution mass spectrometer (e.g., TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI), positive mode
Scan Mode Full scan MS
Mass Range m/z 100-500
Resolution > 60,000

Data Presentation and Interpretation

Mass Spectrometry Data

The primary output from the LC-HRMS analysis is a mass spectrum showing the distribution of isotopologues. For Nitrendipine (C₁₈H₂₀N₂O₆, monoisotopic mass ≈ 360.1321 g/mol ), the expected monoisotopic mass of the fully deuterated form (this compound, C₁₈H₁₅D₅N₂O₆) will be approximately 365.1634 g/mol .

The relative abundance of each isotopologue is used to calculate the isotopic purity.

Table 1: Representative Isotopic Distribution Data for a Batch of this compound

IsotopologueTheoretical m/z ([M+H]⁺)Measured Peak AreaRelative Abundance (%)
d0 (Undeuterated)361.13991,5000.1
d1362.14627,5000.5
d2363.152530,0002.0
d3364.158775,0005.0
d4365.1650225,00015.0
d5 (Fully Deuterated)366.17131,161,00077.4
Calculation of Isotopic Purity

The isotopic purity is calculated based on the relative abundance of the desired isotopologue (d5) compared to all other isotopologues.

Isotopic Purity (%) = [ (Peak Area of d5) / (Sum of Peak Areas of d0 to d5) ] x 100

Using the data from Table 1:

Isotopic Purity (%) = [ 1,161,000 / (1,500 + 7,500 + 30,000 + 75,000 + 225,000 + 1,161,000) ] x 100 = 77.4%

It is important to note that this represents the percentage of the d5 species. The overall deuterium incorporation can also be calculated. High isotopic purity, typically above 98%, is often required for deuterated compounds used in clinical applications.[7][8]

Nitrendipine's Mechanism of Action: A Signaling Pathway

Nitrendipine is a dihydropyridine calcium channel blocker.[9] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[9] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[9]

The following diagram illustrates this signaling pathway.

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits Nitrendipine This compound Nitrendipine->Ca_Channel Blocks Vasodilation Vasodilation (Relaxation) Nitrendipine->Vasodilation Promotes Contraction Muscle Contraction Ca_Influx->Contraction Leads to

Mechanism of Action of Nitrendipine

Conclusion

The accurate assessment of isotopic purity is a non-negotiable aspect of the development and quality control of deuterated drugs like this compound. A combination of LC-HRMS and NMR provides a comprehensive characterization of the isotopic distribution and enrichment. The methodologies and data interpretation frameworks presented in this guide offer a robust approach for researchers and drug development professionals to ensure the quality, safety, and efficacy of these next-generation therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of Nitrendipine in Human Plasma by LC-MS/MS using Nitrendipine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Nitrendipine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method utilizes a stable isotope-labeled internal standard, Nitrendipine-d5, to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Nitrendipine concentrations in a complex biological matrix.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and precise quantification of Nitrendipine in human plasma is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. This application note describes a robust LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Nitrendipine in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Nitrendipine analytical standard

  • This compound analytical standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade methyl tert-butyl ether (MTBE)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Sample vials

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Nitrendipine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nitrendipine stock solution with a 50:50 methanol/water mixture to create working standard solutions for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a 50:50 methanol/water mixture at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of 50:50 methanol/water is added).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Nitrendipine361.1315.11508025
This compound366.1320.11508025

Note: Mass spectrometer parameters may require optimization for different instrument models.

Method Validation

This method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 3: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Nitrendipine0.1 - 100> 0.995

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585-115< 1585-115
Low0.3< 1585-115< 1585-115
Medium10< 1585-115< 1585-115
High80< 1585-115< 1585-115

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.385-11585-115
High8085-11585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (200 µL) add_is Add this compound IS (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantitative analysis of Nitrendipine.

logical_relationship cluster_quantification Quantitative Principle Analyte_Response Nitrendipine Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Calculated Nitrendipine Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for the quantification of Nitrendipine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Nitrendipine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications in the fields of pharmacology and drug development. The simple and efficient sample preparation protocol allows for high-throughput analysis, which is advantageous for studies involving a large number of samples.

References

Application Note: High-Throughput Bioanalytical Method for Nitrendipine in Human Urine using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of nitrendipine in human urine. The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, nitrendipine-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of nitrendipine in a urinary matrix.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. This document provides a detailed protocol for the extraction and quantification of nitrendipine from human urine, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Nitrendipine analytical standard

  • Nitrendipine-d8 internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Equipment
  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • HPLC system with a C18 analytical column

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for its ability to provide a clean extract and reduce matrix effects.

  • Sample Pre-treatment : To 1 mL of urine, add 50 µL of the nitrendipine-d8 internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning : Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution : Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography
  • Column : C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Gradient :

Time (min)%B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry
  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Detection Mode : Multiple Reaction Monitoring (MRM)

The MRM transitions for nitrendipine and its deuterated internal standard are critical for selective and sensitive detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nitrendipine361.1315.1
Nitrendipine-d8369.1323.1

Method Validation

The method was validated according to established international guidelines.[1][2] The validation assessed selectivity, linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

ParameterValue
Calibration Range1 - 500 ng/mL
≥ 0.995
LLOQ1 ng/mL
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585-115≤ 1585-115
LQC3≤ 1585-115≤ 1585-115
MQC50≤ 1585-115≤ 1585-115
HQC400≤ 1585-115≤ 1585-115
Recovery

The extraction recovery of nitrendipine was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC3> 85
MQC50> 85
HQC400> 85

Experimental Workflow and Logical Relationships

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Urine_Sample 1. Urine Sample Collection Spike_IS 2. Spike with Nitrendipine-d8 IS Urine_Sample->Spike_IS SPE 3. Solid Phase Extraction (SPE) Spike_IS->SPE Evaporation 4. Evaporation to Dryness SPE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into LC-MS/MS Reconstitution->Injection Chromatography 7. Chromatographic Separation (C18) Injection->Chromatography Ionization 8. Electrospray Ionization (ESI+) Chromatography->Ionization Detection 9. MRM Detection Ionization->Detection Integration 10. Peak Integration Detection->Integration Calibration 11. Calibration Curve Generation Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification Validation 13. Method Validation Quantification->Validation Method_Validation_Logic cluster_core_validation Core Validation Parameters cluster_additional_validation Additional Performance Characteristics Selectivity Selectivity (No Interference) Validated_Method Validated Bioanalytical Method Selectivity->Validated_Method Linearity Linearity & Range (r² ≥ 0.995) Linearity->Validated_Method Precision Precision (%CV ≤ 15%) Precision->Validated_Method Accuracy Accuracy (85-115%) Accuracy->Validated_Method LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Validated_Method Recovery Extraction Recovery (Consistent & Reproducible) Recovery->Validated_Method Matrix_Effect Matrix Effect (Assessed with IS) Matrix_Effect->Validated_Method Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->Validated_Method Method_Development Method Development Method_Development->Selectivity Method_Development->Linearity Method_Development->Precision Method_Development->Accuracy Method_Development->LLOQ Method_Development->Recovery Method_Development->Matrix_Effect Method_Development->Stability

References

Application Note and Protocol for the Pharmacokinetic Study of Nitrendipine using Nitrendipine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a pharmacokinetic study of Nitrendipine in human plasma using a stable isotope-labeled internal standard, Nitrendipine-d5, and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate quantification of Nitrendipine in a biological matrix.[2][3][4]

Nitrendipine is well absorbed from the gastrointestinal tract, but its absolute bioavailability is relatively low (10-30%) due to extensive first-pass metabolism.[5] It is highly bound to plasma proteins (approximately 98%) and has a terminal elimination half-life ranging from 10 to 22 hours.[5]

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents
  • Nitrendipine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Nitrendipine from plasma samples.[2][6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[2]
Gradient 0-0.5 min, 30% B; 0.5-4.0 min, 30-95% B; 4.0-4.1 min, 95-30% B; 4.1-5.0 min, 30% B
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nitrendipine: m/z 361.1 -> 315.1 (Quantifier), m/z 361.1 -> 284.1 (Qualifier)This compound: m/z 366.1 -> 320.1 (Quantifier)
Source Temperature 500°C
IonSpray Voltage 5500 V
Bioanalytical Method Validation

The analytical method must be validated to ensure its reliability for the analysis of study samples, in accordance with regulatory guidelines.[7][8][9][10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A minimum of six non-zero standards should be used to construct the calibration curve, with the lowest standard defining the Lower Limit of Quantification (LLOQ).[7]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples). The mean accuracy should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.[9]

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of Nitrendipine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature, long-term storage).

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Nitrendipine

This table summarizes key pharmacokinetic parameters of Nitrendipine from various studies.

ParameterValueReference
Bioavailability 10-30%[5]
Time to Peak Plasma Concentration (Tmax) 1-3 hours[5]
Protein Binding ~98%[1][5]
Volume of Distribution (Vd) 6 L/kg[5]
Terminal Elimination Half-life (T½) 10-22 hours[5]
Total Plasma Clearance 18.7 ± 0.6 ml min⁻¹ kg⁻¹[11]
Table 2: Bioanalytical Method Validation Parameters

This table presents typical acceptance criteria for the validation of the analytical method.

ParameterAcceptance CriteriaReference
Calibration Curve (r²) ≥ 0.99[3][12]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable accuracy (±20%) and precision (≤20%)[2][12]
Accuracy Within ±15% of the nominal concentration (except for LLOQ, which is ±20%)[3][12]
Precision (CV%) ≤ 15% (except for LLOQ, which is ≤ 20%)[3][12]
Recovery Consistent, precise, and reproducible[3]
Stability Analyte concentration within ±15% of the initial concentration[6]

Visualizations

Pharmacokinetic_Study_Workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Drug Administration (Oral Nitrendipine) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Preparation Sample Preparation (Protein Precipitation with IS) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Report Final Report Generation PK_Modeling->Report

Caption: Workflow of a pharmacokinetic study of Nitrendipine.

Bioanalytical_Method_Validation cluster_parameters Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Calibration Calibration Curve & LLOQ Validation->Calibration Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: High-Throughput Quantification of Nitrendipine and its Metabolites in Human Plasma using LC-MS/MS with Nitrendipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of Nitrendipine and its primary metabolite, Dehydronitrendipine, in human plasma. The method utilizes a stable isotope-labeled internal standard, Nitrendipine-d5, to ensure high accuracy and precision. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] Following administration, Nitrendipine undergoes extensive hepatic metabolism, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its pyridine analogue, known as Dehydronitrendipine.[2] Accurate quantification of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a comprehensive protocol for this analysis using LC-MS/MS, the gold standard for sensitive and selective bioanalysis.

Metabolic Pathway of Nitrendipine

Nitrendipine is primarily metabolized in the liver through a series of biotransformation reactions. The most significant pathway involves the oxidation of the dihydropyridine ring to form Dehydronitrendipine. Further metabolism can occur through the hydrolysis of the ester groups and hydroxylation of the methyl groups.[2]

Nitrendipine_Metabolism Nitrendipine Nitrendipine Dehydronitrendipine Dehydronitrendipine (Pyridine Metabolite) Nitrendipine->Dehydronitrendipine Oxidation (CYP450) Other_Metabolites Further Metabolites (Hydrolysis/Hydroxylation Products) Dehydronitrendipine->Other_Metabolites Hydrolysis/ Hydroxylation

Figure 1: Metabolic Pathway of Nitrendipine.

Experimental Workflow

The analytical workflow consists of several key stages, from plasma sample preparation to data acquisition and analysis. This process is designed for high-throughput and reliable quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (e.g., 200 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->LLE Evaporate Evaporate Supernatant LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification Reporting Generate Report Quantification->Reporting

Figure 2: Experimental Workflow for Analysis.

Materials and Reagents

  • Nitrendipine analytical standard

  • Dehydronitrendipine analytical standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatography system (e.g., Shimadzu, Agilent, Waters)

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18, e.g., 50 x 2.1 mm, 1.8 µm

  • Nitrogen generator

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nitrendipine, Dehydronitrendipine, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Nitrendipine and Dehydronitrendipine from the stock solutions using a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid) and vortex.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography
ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 min, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data

The following table summarizes the optimized MRM transitions for the quantification of Nitrendipine, Dehydronitrendipine, and the internal standard this compound. Note: The product ion and collision energy for this compound are based on the established fragmentation of Nitrendipine and may require fine-tuning on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Nitrendipine 361.2315.115015
Dehydronitrendipine 359.1327.115020
This compound (IS) 366.2320.115015

Method Validation Summary

The described method should be validated according to regulatory guidelines. A summary of typical acceptance criteria and expected performance is provided below.

Validation ParameterTypical Results
Linearity Range 0.2 - 50 ng/mL for both analytes
Correlation Coefficient (r²) > 0.995
Precision (Intra- and Inter-day) < 15% RSD
Accuracy (Intra- and Inter-day) 85-115%
Extraction Recovery > 75% for all analytes
Matrix Effect Minimal, compensated by IS

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of Nitrendipine and its major metabolite, Dehydronitrendipine, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results. The provided protocols for sample preparation and instrument parameters can be readily implemented in a bioanalytical laboratory to support a wide range of clinical and research studies.

References

Application Notes & Protocols for Nitrendipine Analysis in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and standardized protocols for the preparation of biological fluid samples for the quantitative analysis of Nitrendipine. The included methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are foundational techniques for researchers, scientists, and professionals in drug development and clinical pharmacology.

Overview of Sample Preparation Techniques

Effective sample preparation is critical for accurate and reproducible quantification of therapeutic agents like Nitrendipine in complex biological matrices such as plasma, serum, or urine. The primary goal is to remove interfering endogenous substances (e.g., proteins, salts, phospholipids) that can compromise the analytical column, suppress analyte ionization in mass spectrometry, and lead to inaccurate results. The choice of technique depends on the required level of cleanliness, sensitivity, sample volume, and throughput.

  • Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent or acid to denature and precipitate proteins. It is ideal for high-throughput screening but may result in less clean extracts compared to other methods.[1][2]

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and matrix components between two immiscible liquid phases. LLE provides cleaner sample extracts than PPT and can concentrate the analyte.[3]

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. SPE can produce very clean extracts and allows for significant analyte concentration, making it suitable for assays requiring high sensitivity.[4][5]

Quantitative Data Summary

The following table summarizes the performance metrics of various sample preparation techniques for Nitrendipine analysis, compiled from published literature.

Technique Method Details Recovery (%) Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Protein Precipitation AcetonitrileNot explicitly stated for Nitrendipine, but 101.89% for NifedipineNot Specified0.05[6][7]
Liquid-Liquid Extraction n-hexane-isopropanol (95:5, v/v)~750.3 - 400.3 (LOD 0.1)[8]
Liquid-Liquid Extraction Toluene940.25 - 700.25[9]
Liquid-Liquid Extraction Diethyl ether90.20.1 - 2000.1[10]
Solid-Phase Extraction C18 Cartridge>80 (for similar compounds)1 - 40<1.0 (LOD)[4][11]
Solid-Phase Extraction C18 CartridgeNot SpecifiedNot Specified2.0 (LOD)[12]

Experimental Protocols & Workflows

Protein Precipitation (PPT) with Acetonitrile

This protocol describes a simple and rapid method for removing proteins from plasma or serum samples using acetonitrile.

G cluster_workflow Protein Precipitation Workflow plasma 100 µL Plasma Sample is Add Internal Standard (IS) plasma->is Spike ppt Add 200 µL Acetonitrile is->ppt Precipitate vortex1 Vortex (1 min) ppt->vortex1 Mix centrifuge Centrifuge (12,235 x g, 10 min) vortex1->centrifuge Separate supernatant Collect Supernatant centrifuge->supernatant Isolate inject Inject into LC-MS/MS supernatant->inject Analyze

Caption: Workflow for Protein Precipitation (PPT).

  • Biological Sample (Plasma or Serum)

  • Acetonitrile (HPLC Grade)

  • Internal Standard (IS) solution (e.g., Nimodipine in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[6]

  • Spike the sample with an appropriate volume of the internal standard solution.

  • Add 200 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 12,235 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 20 µL) of the supernatant into the analytical system (e.g., LC-MS/MS).[6]

Liquid-Liquid Extraction (LLE)

This protocol details a liquid-liquid extraction method using an organic solvent mixture to isolate Nitrendipine from plasma.

G cluster_workflow Liquid-Liquid Extraction Workflow sample 500 µL Plasma Sample is Add Internal Standard (IS) sample->is Spike solvent Add 3 mL n-hexane- isopropanol (95:5, v/v) is->solvent Extract vortex Vortex (5 min) solvent->vortex Mix centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge Separate Phases separate Transfer Organic Layer centrifuge->separate Isolate evaporate Evaporate to Dryness (N2) separate->evaporate Concentrate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute Prepare for Injection inject Inject into LC-MS/MS reconstitute->inject Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).

  • Biological Sample (Plasma)

  • n-hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Internal Standard (IS) solution (e.g., Nimodipine)

  • Centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Place 500 µL of the plasma sample into a 5 mL centrifuge tube.

  • Add the internal standard solution to the plasma.

  • Add 3 mL of the extraction solvent, n-hexane-isopropanol (95:5, v/v).[8]

  • Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the analytical system.

Solid-Phase Extraction (SPE)

This protocol outlines a solid-phase extraction procedure using a C18 cartridge for a clean and concentrated sample extract.

G cluster_workflow Solid-Phase Extraction Workflow condition Condition C18 Cartridge (Methanol, then Water) load Load Sample onto Cartridge condition->load Prepare sample 1 mL Plasma Sample + IS + Methanol sample->load Apply wash Wash Cartridge (Distilled Water) load->wash Remove Interferences elute Elute with 1 mL Diethyl Ether wash->elute Isolate Analyte evaporate Evaporate to Dryness (N2) elute->evaporate Concentrate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute Prepare for Injection inject Inject into HPLC/LC-MS reconstitute->inject Analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

  • Biological Sample (Plasma)

  • C18 SPE Cartridges

  • Methanol (HPLC Grade)

  • Diethyl Ether (HPLC Grade)

  • Distilled Water

  • Internal Standard (IS) solution (e.g., Nimodipine in methanol)

  • Vortex mixer

  • SPE Vacuum Manifold (optional)

  • Nitrogen evaporator

  • Sample Pre-treatment: To a 1 mL aliquot of the plasma sample, add 30 µL of methanol containing the internal standard. Vortex the mixture.[12]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of distilled water through it. Do not allow the cartridge to dry out.[12]

  • Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of distilled water to remove polar interferences.[12]

  • Elution: Elute the Nitrendipine and internal standard from the cartridge with a 1 mL aliquot of diethyl ether into a clean collection tube.[12]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.[12]

  • Analysis: Inject a 50 µL aliquot into the analytical system.[12]

References

Application Note: Solid-Phase Extraction of Nitrendipine and Nitrendipine-d5 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of Nitrendipine and its deuterated internal standard, Nitrendipine-d5, from human plasma samples. The described method is optimized for high recovery and precision, making it suitable for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, including a step-by-step experimental protocol and expected performance data.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and reliable quantification of Nitrendipine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods, such as liquid-liquid extraction and protein precipitation, by providing cleaner extracts, higher concentration factors, and reduced matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample processing and instrumental analysis.[1][2] This protocol details a robust SPE method for the simultaneous extraction of Nitrendipine and this compound from human plasma.

Data Presentation

The following table summarizes the expected quantitative performance data for the described solid-phase extraction method coupled with LC-MS/MS analysis.

ParameterNitrendipineThis compoundReference
Linearity Range 0.4 - 40 ng/mLN/A[3]
Correlation Coefficient (r) ≥ 0.995N/A[3]
Lower Limit of Quantification (LLOQ) 0.4 ng/mLN/A[3]
Mean Extraction Recovery ~75%Assumed similar to Nitrendipine[3][4]
Intra-day Precision (CV%) < 8.5%N/A[3]
Inter-day Precision (CV%) < 8.5%N/A[3]
Inter-run Accuracy < 4%N/A[3]

Experimental Protocol

This section provides a detailed methodology for the solid-phase extraction of Nitrendipine and this compound from human plasma.

Materials and Reagents:

  • Nitrendipine and this compound reference standards

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Deionized water

  • Phosphate buffer (10 mM, pH 4.5)[5]

  • C18 SPE cartridges[5]

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Internal Standard Preparation:

Prepare a stock solution of this compound in methanol. From this stock, prepare a working solution at an appropriate concentration to be spiked into the plasma samples. The final concentration of the internal standard in the sample should be in the mid-range of the calibration curve for Nitrendipine.

Sample Pre-treatment:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1 mL aliquot of plasma, add a small volume (e.g., 30 µL) of the this compound internal standard working solution.[5]

  • Vortex the mixture for 30 seconds.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[5] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, drop-wise rate.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.[5]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the analytes (Nitrendipine and this compound) from the cartridge with 1 mL of diethyl ether.[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of 10 mM phosphate buffer (pH 4.5) and acetonitrile (50:50, v/v)).[5]

  • Analysis: Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of Nitrendipine and this compound.

SPE_Workflow plasma 1. Plasma Sample (1 mL) spike 2. Spike with this compound plasma->spike vortex1 3. Vortex spike->vortex1 condition 4. Condition (Methanol, Water) load 5. Load Sample condition->load wash 6. Wash (Deionized Water) load->wash dry 7. Dry Cartridge wash->dry elute 8. Elute (Diethyl Ether) dry->elute evaporate 9. Evaporate to Dryness reconstitute 10. Reconstitute (Mobile Phase) evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: SPE workflow for Nitrendipine and this compound from plasma.

References

Application Note: High-Throughput Analysis of Nitrendipine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid-liquid extraction (LLE) protocol for the quantitative analysis of nitrendipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is sensitive, selective, and suitable for high-throughput pharmacokinetic studies in drug development. The protocol consistently yields high extraction recovery and minimal matrix effects, ensuring accurate and precise quantification of nitrendipine.

Introduction

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a classic and effective sample preparation technique that removes proteins and other interfering substances from the plasma matrix, leading to a cleaner extract and improved performance of the LC-MS/MS system. This document provides a detailed protocol for the LLE of nitrendipine from human plasma, along with performance data.

Experimental

Materials and Reagents
  • Nitrendipine reference standard

  • Internal Standard (IS): Nimodipine, Nifedipine, or Felodipine

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

Liquid-Liquid Extraction Protocol

A detailed workflow for the liquid-liquid extraction of nitrendipine from human plasma is provided below.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard Solution Sample->Add_IS Vortex_Mix1 Vortex Mix (30s) Add_IS->Vortex_Mix1 Add_Solvent Add Extraction Solvent (e.g., Dichloromethane, n-Hexane:Isopropanol, or Diethyl Ether) Vortex_Mix1->Add_Solvent Vortex_Mix2 Vortex Mix (e.g., 5 min) Add_Solvent->Vortex_Mix2 Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex_Mix2->Centrifuge Transfer_Supernatant Transfer Organic Layer Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Nitrendipine.

Detailed Methodologies
  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., Nimodipine at a suitable concentration).

    • Vortex the mixture for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 500 µL of the extraction solvent. Several solvent systems have been successfully used:

      • Option A: Dichloromethane.[1]

      • Option B: n-Hexane:Isopropanol (95:5, v/v).[2]

      • Option C: Diethyl ether.[3]

    • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

    • Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Sample Analysis:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[3]

    • Vortex for 30 seconds to dissolve the residue.

    • Inject an appropriate volume (e.g., 5-20 µL) into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of liquid-liquid extraction methods for nitrendipine analysis from various studies.

Table 1: Linearity and Sensitivity

AnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
NitrendipineFelodipineRat Plasma5 - 2005[1]
NitrendipineNifedipineHuman Plasma0.4 - 400.4[4]
NitrendipineNimodipineHuman Plasma0.3 - 400.3[2]
NitrendipinePropranolol HClDog Plasma0.1 - 2000.1[3]

Table 2: Recovery and Precision

AnalyteInternal StandardExtraction SolventMean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
NitrendipineNifedipineNot Specified~75< 8.5< 8.5[4]
NitrendipineNimodipinen-Hexane:Isopropanol (95:5)~75< 10< 10[2]
NitrendipinePropranolol HClDiethyl ether90.2< 10< 10[3]
Felodipine (IS)-DichloromethaneNot Specified< 15< 15[1]
Nifedipine (IS)-Not SpecifiedNot Specified< 8.5< 8.5[4]
Propranolol HCl (IS)-Diethyl ether82.4< 10< 10[3]

LC-MS/MS Parameters

While specific instrument parameters will need to be optimized, a general starting point for LC-MS/MS analysis of nitrendipine is provided below.

LCMS_Parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Column C18 Column (e.g., Zorbax SB C18) Mobile_Phase Mobile Phase (e.g., Acetonitrile and Water with 0.1% Formic Acid) Column->Mobile_Phase Flow_Rate Flow Rate (e.g., 0.3 - 0.5 mL/min) Mobile_Phase->Flow_Rate Gradient Gradient Elution Flow_Rate->Gradient Ionization Ionization Mode (Positive ESI or APCI) Detection Detection Mode (MRM or SIM) Ionization->Detection Transitions MRM Transitions Nitrendipine: m/z 361.0 -> 315.0 IS (e.g., Propranolol): m/z 260.2 -> 116.0 Detection->Transitions

Caption: General LC-MS/MS Parameters for Nitrendipine Analysis.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of nitrendipine and its internal standard.[3][4]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[3]

  • Ionization: Positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[2][3][4]

  • Detection: Detection is typically performed in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[3] A common MRM transition for nitrendipine is m/z 361.0 → 315.0.[3]

Conclusion

The liquid-liquid extraction method presented here is a reliable and reproducible approach for the determination of nitrendipine in human plasma. The protocol, coupled with LC-MS/MS analysis, provides the necessary sensitivity, selectivity, and accuracy for demanding bioanalytical applications in clinical and preclinical research. The choice of extraction solvent and internal standard can be adapted based on laboratory-specific requirements and instrumentation.

References

Troubleshooting & Optimization

addressing isotopic exchange of deuterium in Nitrendipine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrendipine-d5. The information below addresses potential issues related to the isotopic exchange of deuterium.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium atoms typically located?

A1: this compound is a stable isotope-labeled version of Nitrendipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] In many commercially available standards, the five deuterium atoms are located on the ethyl ester group, specifically on the terminal methyl and adjacent methylene carbons. This is a chemically stable position, and these C-D bonds are not expected to undergo back-exchange under typical analytical conditions. However, the precise location of deuterium atoms can vary by manufacturer, so it is crucial to consult the Certificate of Analysis for your specific lot.

Q2: Are the deuterium atoms in this compound susceptible to isotopic exchange?

A2: The susceptibility to exchange depends entirely on the location of the deuterium atoms.

  • C-D Bonds: Deuterium atoms attached to carbon atoms (like those on the ethyl group, methyl groups, or the aromatic ring) are in non-labile positions and are not expected to exchange with protons from solvents under normal experimental conditions.

  • N-D Bond: Nitrendipine's dihydropyridine ring contains a nitrogen-hydrogen (N-H) bond. If a deuterium atom is substituted at this position (N-d1), it is highly susceptible to exchange with protons from protic solvents (e.g., water, methanol, ethanol). This exchange can be rapid and is influenced by pH and temperature.[2][3]

Q3: How can I determine the isotopic purity of my this compound standard?

A3: The isotopic purity of a deuterated compound can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5][6][7] HRMS is particularly effective for this purpose. The method involves acquiring a full scan mass spectrum and integrating the ion signals corresponding to the different isotopologues (d0 to d5) to calculate the percentage of the desired deuterated form.[4][5]

Q4: What are the optimal storage conditions for this compound to ensure its stability?

A4: To ensure the stability of this compound, it should be stored at +4°C, protected from light.[8] For long-term storage, -20°C or -80°C is recommended. Dihydropyridine compounds, in general, are known to be sensitive to light, which can cause degradation through oxidation of the dihydropyridine ring.[9][10][11][12]

Troubleshooting Guide

Issue 1: The observed molecular weight of my this compound standard is lower than expected.

Possible Cause Troubleshooting Steps
Isotopic Exchange 1. Verify Deuterium Location: Check the Certificate of Analysis to confirm the location of the deuterium atoms. If one of the deuterium atoms is on the dihydropyridine nitrogen (N-d1), it will readily exchange with protons from any protic solvent in your sample or mobile phase.2. Use Aprotic Solvents: If you suspect N-D exchange, dissolve and analyze your standard in aprotic solvents (e.g., acetonitrile, tetrahydrofuran) to minimize exchange.3. LC-MS Analysis: During LC-MS analysis, use a mobile phase with aprotic solvents if possible. If aqueous or alcohol-based mobile phases are necessary, be aware that exchange is likely to occur. The rate of exchange can be minimized by working at a lower pH (around 2.6) and low temperature.[3]
Incorrect Standard 1. Confirm Identity: Re-verify the identity of the standard using a fresh vial and appropriate analytical techniques (e.g., comparison of retention time with a non-deuterated standard).
In-source Fragmentation 1. Optimize MS Conditions: The Nitrendipine molecule may be fragmenting in the mass spectrometer source. Optimize the source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation.

Issue 2: The peak corresponding to the non-deuterated (d0) form of Nitrendipine is unexpectedly high.

Possible Cause Troubleshooting Steps
Low Isotopic Purity 1. Check Certificate of Analysis: Review the isotopic purity specified by the manufacturer.2. Perform Isotopic Purity Check: Use HRMS to determine the isotopic distribution of your standard (see Experimental Protocol 2).
Contamination 1. Check for Contamination: Your sample may be contaminated with non-deuterated Nitrendipine. Prepare a fresh sample from a new vial of the standard.2. Clean the LC-MS System: Run solvent blanks to ensure there is no carryover from previous injections.
Complete Back-Exchange 1. Review Sample Preparation and Analysis Conditions: If you have an N-d1 variant, complete back-exchange may have occurred. Refer to the troubleshooting steps for Issue 1.

Quantitative Data

Table 1: Theoretical Monoisotopic Masses of Nitrendipine and Its Deuterated Analogs

CompoundMolecular FormulaMonoisotopic Mass (Da)
Nitrendipine (d0)C₁₈H₂₀N₂O₆360.1321
This compound (ethyl-d5)C₁₈H₁₅D₅N₂O₆365.1635
Nitrendipine-d1 (N-d1)C₁₈H₁₉DN₂O₆361.1384

Table 2: Typical LC-MS/MS Parameters for Nitrendipine Analysis

ParameterValue
LC Column C18 reverse-phase (e.g., 100 mm length)
Mobile Phase Gradient of acetonitrile and water with 0.05% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (for d0) m/z 361.1 → [Product Ions]
MS/MS Transition (for d5) m/z 366.2 → [Product Ions]
Internal Standard Nimodipine or a stable isotope-labeled analog
Note: These are general parameters and should be optimized for your specific instrument and application.[13][14][15]

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

Objective: To determine if the deuterium labels on your this compound standard are stable under your experimental conditions.

Materials:

  • This compound standard

  • Protic solvent (e.g., methanol, water)

  • Aprotic solvent (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare two sets of solutions:

    • Set A (Protic): Dilute the stock solution in a protic solvent (e.g., 50:50 methanol:water).

    • Set B (Aprotic): Dilute the stock solution in an aprotic solvent (e.g., acetonitrile).

  • Analyze a sample from each set by LC-MS immediately after preparation (t=0). Acquire full scan mass spectra.

  • Incubate both sets of solutions at room temperature.

  • Analyze samples from each set at various time points (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: Compare the mass spectra over time.

    • Stable (e.g., ethyl-d5): The mass spectrum should remain unchanged, showing a consistent peak for the d5 isotopologue.

    • Unstable (e.g., N-d1): In the protic solvent, you will observe a decrease in the intensity of the deuterated peak and a corresponding increase in the intensity of the non-deuterated (d0) peak over time. The aprotic sample should remain stable.

Protocol 2: Determination of Isotopic Purity by HRMS

Objective: To quantify the isotopic distribution of a this compound standard.

Materials:

  • This compound standard

  • High-Resolution Mass Spectrometer (HRMS)

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • Prepare a solution of the this compound standard at a suitable concentration for HRMS analysis.

  • Infuse the sample directly or inject it into the LC-HRMS system.

  • Acquire a high-resolution full scan mass spectrum in the region of the expected molecular ion.

  • Data Analysis:

    • Identify the peaks corresponding to each isotopologue (d0, d1, d2, d3, d4, d5).

    • Integrate the area under each peak.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • The isotopic purity is the percentage of the d5 isotopologue.

Visualizations

Nitrendipine_Structure Chemical Structure of Nitrendipine cluster_key Potential Sites of Isotopic Exchange struct A N-H Proton (Readily Exchangeable) B C-H Protons (Stable)

Caption: Structure of Nitrendipine with key exchangeable and stable proton sites.

Stability_Workflow Workflow for Isotopic Stability Testing prep Prepare this compound stock in aprotic solvent protic Dilute in Protic Solvent (e.g., MeOH/H2O) prep->protic aprotic Dilute in Aprotic Solvent (e.g., Acetonitrile) prep->aprotic analysis_t0 Analyze t=0 by LC-MS protic->analysis_t0 aprotic->analysis_t0 incubate Incubate at Room Temp analysis_t0->incubate analysis_tx Analyze at t=1, 4, 8, 24h incubate->analysis_tx compare Compare Mass Spectra analysis_tx->compare

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Troubleshooting_Tree Troubleshooting Unexpected MS Results start Unexpected Mass Spec Result (e.g., low m/z) check_coa Check Certificate of Analysis for Deuterium Location start->check_coa is_nd1 Is Deuterium on Nitrogen (N-d1)? check_coa->is_nd1 exchange Likely Isotopic Exchange with Protic Solvents is_nd1->exchange Yes stable_pos Deuterium in Stable Position (e.g., ethyl-d5) is_nd1->stable_pos No check_purity Check Isotopic Purity (Protocol 2) stable_pos->check_purity check_contamination Check for Contamination and System Carryover stable_pos->check_contamination

Caption: Decision tree for troubleshooting unexpected mass spectrometry results.

References

improving the limit of quantification for Nitrendipine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrendipine analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve a lower limit of quantification (LOQ).

Frequently Asked Questions (FAQs)

Q1: Why is my Limit of Quantification (LOQ) for Nitrendipine analysis higher than expected?

A high LOQ for Nitrendipine can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic conditions, and detector sensitivity. Inefficient sample extraction, the presence of matrix effects, suboptimal chromatographic peak shape, or inadequate mass spectrometer settings can all contribute to a higher LOQ. A systematic evaluation of each step is crucial for identifying and resolving the issue.

Q2: How can I improve the extraction recovery of Nitrendipine from plasma samples?

To enhance extraction recovery, consider optimizing the sample preparation method. For Nitrendipine, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been used effectively.

  • For LLE , experiment with different organic solvents. A mixture of n-hexane and isopropanol (95:5, v/v) has been reported to yield good recovery[1]. Another option is a mixture of n-hexane and diethyl ether (1:3, v/v)[2]. The pH of the aqueous phase can also be critical; for instance, extracting nifedipine, a similar dihydropyridine, at pH 13 has proven effective[3].

  • For SPE , the choice of sorbent and elution solvent is key. RP-C18 cartridges are commonly used for dihydropyridine calcium channel antagonists[4].

  • Protein precipitation is a simpler but potentially less clean method. Acetonitrile is a common choice for precipitating plasma proteins before analyzing Nitrendipine[5][6].

Q3: What role does the internal standard (IS) play in improving the LOQ?

A suitable internal standard is crucial for accurate and precise quantification, especially at low concentrations. The IS helps to compensate for variability in sample preparation and instrument response. For Nitrendipine analysis, structurally similar compounds like Nimodipine[1][5][6] or Felodipine[7] are often used. Nifedipine has also been used as an internal standard for the analysis of other compounds[8]. The ideal IS should have similar extraction and ionization properties to Nitrendipine but be chromatographically resolved.

Q4: Can the choice of ionization source in LC-MS/MS affect the LOQ for Nitrendipine?

Yes, the ionization source can significantly impact sensitivity. For Nitrendipine, both Atmospheric Pressure Chemical Ionization (APCI)[1] and Electrospray Ionization (ESI)[2][5][6] have been successfully used. ESI is often more sensitive for many compounds. It is recommended to test both positive and negative ionization modes to determine which provides a better signal for Nitrendipine. Positive ionization mode has been commonly reported for Nitrendipine analysis[1][6].

Q5: How does the choice of mass spectrometry scan mode influence the LOQ?

The scan mode is critical for achieving a low LOQ. For quantitative analysis, Selected Ion Monitoring (SIM)[1] or Multiple Reaction Monitoring (MRM)[2] are preferred over full scan mode due to their higher sensitivity and selectivity. An even more sensitive approach is the MS3 scan mode, which has been shown to achieve an LLOQ of 0.05 ng/mL for Nitrendipine in human plasma[5][6].

Q6: What are common stability issues for Nitrendipine that can affect quantification?

Nitrendipine can be susceptible to degradation, which can impact accuracy and precision, particularly at low concentrations. It has been shown to degrade in acidic and alkaline mediums and is also sensitive to light (photodegradation)[9]. Therefore, it is crucial to protect samples from light and maintain appropriate pH and temperature conditions during collection, processing, and storage[10][11]. Stability should be thoroughly evaluated during method validation, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability[11].

Troubleshooting Guides

Issue: High LOQ with an HPLC-UV Method

If you are experiencing a high LOQ with an HPLC-UV method for Nitrendipine, consider the following troubleshooting steps:

  • Optimize UV Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for Nitrendipine, which is around 238 nm[7].

  • Improve Sample Clean-up: HPLC-UV methods are more susceptible to matrix interference than LC-MS/MS. Enhance your sample preparation to remove interfering substances. This could involve switching from protein precipitation to a more selective technique like LLE or SPE.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Mobile Phase Optimization: Adjust the mobile phase composition to improve peak shape and resolution. Poor peak shape (e.g., tailing) can decrease the signal-to-noise ratio and increase the LOQ[12].

Issue: Poor Signal-to-Noise (S/N) Ratio in LC-MS/MS

A low S/N ratio is a direct contributor to a high LOQ. Here’s how to address it:

  • Tune Mass Spectrometer Parameters: Optimize source-dependent parameters (e.g., capillary voltage, gas flows, temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) for Nitrendipine and its fragments.

  • Reduce Chemical Noise: Improve the purity of your mobile phase solvents and additives. The use of HPLC-grade solvents is recommended. Also, consider if contaminants are being introduced during sample preparation.

  • Enhance Chromatographic Peak Shape: A sharp, symmetrical peak will have a better S/N ratio. Experiment with different columns, mobile phase compositions, and gradients to improve peak shape[13].

  • Check for Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly reduce the signal. Evaluate matrix effects by post-column infusion experiments. If significant matrix effects are present, improve the sample clean-up procedure or adjust the chromatography to separate Nitrendipine from the interfering components.

Data Presentation

Table 1: Comparison of Analytical Methods for Nitrendipine Quantification

Analytical MethodMatrixLOQ AchievedSample PreparationKey Chromatographic/MS ConditionsReference
HPLC-UVRat Plasma5 ng/mLLLE with dichloromethane/sodium hydroxideWaters Spherisorb ODS2 column, UV detection at 238 nm[7]
LC-APCI-MSHuman Plasma0.3 ng/mL (LOD 0.1 ng/mL)LLE with n-hexane-isopropanol (95:5, v/v)Methanol-water (75:25, v/v) mobile phase, SIM mode[1]
LC-ESI-MS3Human Plasma0.05 ng/mLProtein precipitation with acetonitrileGradient elution with 0.05% formic acid in acetonitrile, MS3 scan mode[5][6]
UPLC-ESI-MS/MSHuman Plasma0.104 ng/mL (for Nifedipine)LLE with n-hexane-diethyl ether (1:3, v/v)ACQUITY UPLC BEH C18 column, MRM mode[2]
LC-MS/MSHuman Plasma0.100 ng/mLNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: High-Sensitivity Nitrendipine Analysis by LC-ESI-MS3

This protocol is based on a method that achieved an LOQ of 0.05 ng/mL in human plasma[5][6].

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (Nimodipine). b. Add 200 µL of acetonitrile to precipitate the plasma proteins. c. Vortex the mixture thoroughly for 1 minute. d. Centrifuge the sample at 12,235 x g for 10 minutes. e. Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 100 mm length). b. Mobile Phase: Gradient elution with 0.05% (v/v) formic acid in acetonitrile. c. Flow Rate: As per column specifications. d. Injection Volume: 20 µL.

3. Mass Spectrometric Conditions: a. Ionization Source: Electrospray Ionization (ESI) in positive mode. b. Scan Mode: MS3 for Nitrendipine (e.g., m/z 361.2 → 315.1 → 298.0, 283.0, 269.1) and MRM for the internal standard. c. Optimization: Tune source and compound parameters to maximize the signal for Nitrendipine and the internal standard.

Visualizations

Workflow_for_LOQ_Improvement cluster_prep Sample Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometry cluster_validation Validation & Outcome start Start: High LOQ prep_method Select Extraction: - Protein Precipitation - LLE - SPE start->prep_method Evaluate optimize_prep Optimize Extraction: - Solvent/Sorbent - pH - Volume prep_method->optimize_prep Refine column_select Column Selection: - C18 - UPLC vs HPLC optimize_prep->column_select Proceed to Chromatography mobile_phase Mobile Phase Opt.: - Organic Modifier - Additives (e.g., Formic Acid) - Gradient column_select->mobile_phase Develop ion_source Ionization Source: - ESI vs APCI - Positive vs Negative mobile_phase->ion_source Proceed to MS Detection scan_mode Scan Mode: - SIM - MRM - MS3 ion_source->scan_mode Select tune_params Tune Parameters: - Collision Energy - Source Temp/Gas scan_mode->tune_params Optimize validate Method Validation: - Precision - Accuracy - Stability tune_params->validate Finalize Method end Achieved: Low LOQ validate->end Confirm Troubleshooting_High_LOQ cluster_peak Peak Shape & Intensity cluster_recovery Sample Recovery & Matrix Effects cluster_stability Analyte Stability start High LOQ Observed peak_check Poor Peak Shape or Low Intensity? start->peak_check Start Here chrom_opt Optimize Chromatography: - New Column - Adjust Mobile Phase - Check for Contamination peak_check->chrom_opt Yes (Shape) ms_tune Optimize MS Parameters: - Retune Compound - Check Source Cleanliness peak_check->ms_tune Yes (Intensity) recovery_check Low Recovery or Matrix Effects? peak_check->recovery_check No solution Improved LOQ chrom_opt->solution ms_tune->solution prep_opt Improve Sample Prep: - Change Extraction Type (e.g., PP to LLE/SPE) - Optimize Solvents/pH recovery_check->prep_opt Yes is_check Evaluate Internal Standard: - Check for Stability - Ensure Structural Similarity recovery_check->is_check Yes stability_check Analyte Degradation? recovery_check->stability_check No prep_opt->solution is_check->solution stability_eval Perform Stability Tests: - Freeze/Thaw - Bench-top - Long-term stability_check->stability_eval Yes handling_mod Modify Sample Handling: - Protect from Light - Control Temp/pH stability_eval->handling_mod handling_mod->solution

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalysis of Nitrendipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is paramount in pharmacokinetic and bioequivalence studies. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of Nitrendipine-d5 with other commonly used internal standards for the bioanalysis of Nitrendipine, a dihydropyridine calcium channel blocker.

Overview of Internal Standards for Nitrendipine Analysis

The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and not interfere with endogenous components in the matrix. For Nitrendipine, several compounds have been employed as internal standards in LC-MS/MS methods. This guide focuses on a comparison between a deuterated stable isotope-labeled internal standard, this compound, and two structural analog internal standards, Nimodipine and Nifedipine.

Comparative Performance Data

The following tables summarize the performance characteristics of bioanalytical methods for Nitrendipine using different internal standards.

Table 1: Method Performance with Nimodipine as Internal Standard

ParameterPerformanceReference
Linearity Range 0.3 - 40 ng/mL (r² ≥ 0.99)[1]
Precision (RSD%) < 10% (intra- and inter-day)[1]
Accuracy 85% - 110%[1]
Recovery ~75%[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]

Table 2: Method Performance with Nifedipine as Internal Standard

ParameterPerformanceReference
Linearity Range 0.4 - 40 ng/mL (r ≥ 0.995)[2]
Precision (RSD%) < 8.5% (intra- and inter-run)[2]
Accuracy (RE%) < 4%[2]
Recovery ~75%[2]
Lower Limit of Quantification (LLOQ) 0.4 ng/mL[2]

Table 3: Representative Method Performance with a Deuterated Internal Standard (Amlodipine-d4 for Amlodipine Analysis)

ParameterPerformanceReference
Linearity Range 0.100 - 9.990 ng/mL[2][3]
Precision and Accuracy Within acceptance range[2][3]
Matrix Effect Within acceptance range[2][3]
Stability Within acceptance range[2][3]
Dilution Integrity Within acceptance range[2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols used for Nitrendipine quantification with different internal standards.

Method Using Nimodipine as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction of plasma samples with n-hexane-isopropanol (95:5, v/v).

  • Chromatography: Analysis on a commercially available column.

  • Mobile Phase: Methanol-water (75:25, v/v).

  • Ionization: Positive atmospheric pressure chemical ionization (APCI).

  • Detection: Selected ion monitoring (SIM) mode.

Method Using Nifedipine as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction of plasma samples.

  • Chromatography: Zorbax SB C18 column.

  • Ionization: Positive atmospheric pressure chemical ionization (APCI).

  • Detection: Selected reaction monitoring (SRM) mode on a triple quadrupole tandem mass spectrometer.

Representative Method Using a Deuterated Internal Standard (Amlodipine-d4 for Amlodipine Analysis)[2][3]
  • Sample Preparation: Solid-phase extraction.

  • Chromatography: Zorbax SB, C18, 50x4.6 mm, 3.5 mm column.

  • Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid: methanol: acetonitrile (40:30:30 v/v/v).

  • Ionization: Positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) mode with detection of m/z 409.10 -> 238.00 for amlodipine and m/z 413.20 -> 238.00 for amlodipine-d4.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the signaling pathway of Nitrendipine and a typical experimental workflow for its bioanalysis.

Nitrendipine_Signaling_Pathway Nitrendipine Nitrendipine L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Nitrendipine->L_type_Ca_Channel binds to Ca_influx Ca²⁺ Influx Inhibition L_type_Ca_Channel->Ca_influx Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_influx->Vascular_Smooth_Muscle leads to reduced intracellular Ca²⁺ in Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation results in Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Nitrendipine's mechanism of action.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (e.g., ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

The Gold Standard in Bioanalysis: Enhancing Nitrendipine Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioequivalence studies, the accuracy and reliability of analytical methods are paramount. For the quantification of the calcium channel blocker nitrendipine in biological matrices, the choice of an internal standard (IS) is a critical factor that directly impacts data quality. This guide provides a comparative analysis of methodologies for nitrendipine quantification, highlighting the superior performance of using a deuterated internal standard over structural analogs.

The Crucial Role of an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard is essential to correct for variability during sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire process, including extraction, chromatography, and ionization.[1] For this reason, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in bioanalysis.[1]

A deuterated IS is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This modification makes the IS chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[1] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.

Comparative Analysis of Nitrendipine Quantification Methods

While the use of a deuterated internal standard for nitrendipine is the ideal approach, many published methods have utilized structural analogs as an alternative. The following tables summarize the performance of LC-MS/MS methods for nitrendipine quantification using different analog internal standards.

Method Performance with Analog Internal Standards
Parameter Method 1 Method 2 Method 3
Internal Standard NimodipineNifedipinePropranolol
Biological Matrix Human PlasmaHuman PlasmaDog Plasma
Linearity Range 0.3 - 40 ng/mL0.4 - 40 ng/mL0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.3 ng/mL0.4 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 8.5%< 10%
Inter-day Precision (%CV) < 10%< 8.5%< 10%
Accuracy (% Bias) Within ±15%< 4%Not Specified
Extraction Recovery ~75%~75%90.2%
Reference [1][2]

While these methods demonstrate acceptable performance for regulatory submission, the use of a structural analog as an IS is not without potential drawbacks. Differences in physicochemical properties between the analyte and the analog IS can lead to variations in extraction recovery and chromatographic retention times, as well as differential responses to matrix effects. This can ultimately compromise the accuracy and precision of the quantification.

The Deuterated IS Advantage: A Logical Framework

The superiority of a deuterated internal standard lies in its ability to more effectively compensate for analytical variability. The following diagram illustrates why a deuterated IS provides more accurate and precise results.

cluster_0 Analytical Workflow cluster_1 Challenges & Solutions Sample Biological Sample (Analyte + Matrix) Spike Spike with IS Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data ME Matrix Effects (Ion Suppression/Enhancement) DIS Deuterated IS (Co-elutes, Same Physicochemical Properties) ME->DIS Compensates for EV Extraction Variability EV->DIS Compensates for Result Improved Accuracy & Precision DIS->Result Sample 1. Plasma Sample Collection Spike 2. Spiking with Internal Standard Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation or LLE) Spike->Prepare Inject 4. LC Separation Prepare->Inject Detect 5. MS/MS Detection Inject->Detect Quantify 6. Data Quantification (Peak Area Ratio) Detect->Quantify Report 7. Pharmacokinetic Analysis Quantify->Report

References

A Comparative Guide to Linearity and Recovery in Nitrendipine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different bioanalytical methods for the quantification of Nitrendipine in biological matrices, with a focus on linearity and recovery. The data presented is compiled from various studies to offer an objective overview of method performance, aiding in the selection of the most appropriate technique for specific research needs.

Linearity of Nitrendipine Bioanalytical Methods

Linearity is a critical parameter in bioanalytical method validation, demonstrating the direct proportionality between the analyte concentration and the analytical signal. The following table summarizes the linearity data from different studies employing various analytical techniques.

Analytical MethodMatrixLinearity Range (ng/mL)Regression EquationCorrelation Coefficient (r)Reference
LC-MS/MSHuman Plasma0.4 - 40Not Reported≥ 0.995[1]
LC-MS/MSHuman Plasma0.3 - 40Not Reported≥ 0.99[2]
HPLC-UVRat Plasma5 - 200Not ReportedNot Reported[3]
HPLC-UVNot Specified6 - 14 (µg/mL)Not Reported0.9992[4]
HPLC-UVNot Specified5 - 30 (µg/mL)Not ReportedNot Reported[5]

Recovery of Nitrendipine from Biological Matrices

Recovery experiments are essential to assess the efficiency of an extraction method in recovering the analyte from the biological matrix. This section compares the recovery of Nitrendipine using different sample preparation techniques.

Sample Preparation MethodAnalytical MethodMatrixConcentration Levels (ng/mL)Mean Recovery (%)Reference
Liquid-Liquid ExtractionLC-MS/MSHuman PlasmaNot Specified~75[1]
Liquid-Liquid ExtractionLC-MSHuman PlasmaNot Specified~75[2]
Solid-Phase ExtractionHPLC-UVHuman PlasmaNot SpecifiedNot Reported[6]
Not SpecifiedHPLC-UVNot SpecifiedNot Specified99.75 - 100.71[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key experiments discussed.

Linearity Study Protocol

A linearity study for Nitrendipine analysis typically involves the following steps:

  • Preparation of Stock Solution: A primary stock solution of Nitrendipine is prepared in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: A series of working standard solutions are prepared by serially diluting the stock solution with the same solvent. These standards are then spiked into blank biological matrix (e.g., human plasma) to create calibration standards at a minimum of five different concentration levels covering the expected in-study sample concentration range.

  • Sample Preparation: The calibration standards are subjected to the chosen sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Instrumental Analysis: The processed samples are then analyzed using the selected analytical instrument (e.g., LC-MS/MS or HPLC-UV).

  • Data Analysis: A calibration curve is constructed by plotting the peak area response of Nitrendipine against the corresponding nominal concentration. The linearity is evaluated by calculating the correlation coefficient (r) of the linear regression analysis. The acceptance criterion for the correlation coefficient is typically r ≥ 0.99.

Recovery Study Protocol

The recovery of an analyte is determined by comparing the analytical response of the analyte extracted from a biological matrix with the response of the analyte in a neat solution.

  • Preparation of Spiked Samples: Blank biological matrix is spiked with Nitrendipine at three different concentration levels (low, medium, and high). These samples are then processed using the selected extraction method.

  • Preparation of Post-Extraction Spiked Samples: Blank biological matrix is first subjected to the extraction procedure. The resulting extract is then spiked with Nitrendipine at the same three concentration levels.

  • Instrumental Analysis: Both sets of samples are analyzed using the validated analytical method.

  • Calculation of Recovery: The recovery is calculated for each concentration level using the following formula:

    Recovery (%) = (Mean peak area of spiked samples / Mean peak area of post-extraction spiked samples) x 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting linearity and recovery experiments in Nitrendipine bioanalysis.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis A Prepare Nitrendipine Stock Solution B Prepare Calibration Standards (in solvent) A->B C Spike into Blank Matrix (for Linearity & Recovery) B->C D Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) C->D E Instrumental Analysis (LC-MS/MS or HPLC-UV) D->E F Construct Calibration Curve & Determine Linearity E->F G Calculate Extraction Recovery E->G

Caption: Workflow for Linearity and Recovery Experiments.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts the recovery and cleanliness of the sample, which in turn affects the accuracy and sensitivity of the bioanalytical method.

  • Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins. While efficient in removing the bulk of proteins, it may result in lower recovery for highly protein-bound drugs and can lead to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts compared to PPT by partitioning the analyte between two immiscible liquid phases. It is a more selective technique but can be more time-consuming and may have lower recovery for polar compounds. The average recovery for Nitrendipine using LLE is reported to be around 75%.[1][2]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples and high recovery by utilizing a solid sorbent to selectively retain and elute the analyte. It is a highly versatile technique but is generally more expensive and requires more method development compared to PPT and LLE.

The selection of the most suitable sample preparation method depends on the specific requirements of the assay, including the desired sensitivity, throughput, and the physicochemical properties of the analyte.

References

Stability of Nitrendipine in Biological Matrices: A Comparative Guide for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in biological matrices is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of the stability of nitrendipine, a calcium channel blocker, in human plasma under various storage and handling conditions. The information presented is crucial for obtaining accurate and reliable data in pharmacokinetic and other clinical studies.

Comparative Stability of Nitrendipine in Human Plasma

The stability of nitrendipine in human plasma has been evaluated under different conditions to mimic sample handling and storage during clinical trials. The following tables summarize the stability data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Freeze-Thaw Stability of Nitrendipine in Human Plasma

AnalyteSpiked Concentration (ng/mL)Number of Freeze-Thaw CyclesMean Measured Concentration (ng/mL) ± SDAccuracy (%)Precision (RSD, %)
Nitrendipine0.530.48 ± 0.0496.08.3
Nitrendipine535.07 ± 0.21101.44.1
Nitrendipine50351.2 ± 2.3102.44.5

Data indicates that nitrendipine is stable in human plasma for at least three freeze-thaw cycles when stored at -20°C and thawed at room temperature.

Table 2: Short-Term (Bench-Top) Stability of Nitrendipine in Human Plasma at Room Temperature

AnalyteSpiked Concentration (ng/mL)Storage Duration (hours)Mean Measured Concentration (ng/mL) ± SDAccuracy (%)Precision (RSD, %)
Nitrendipine0.540.49 ± 0.0398.06.1
Nitrendipine545.11 ± 0.25102.24.9
Nitrendipine50450.8 ± 1.9101.63.7

Nitrendipine is demonstrated to be stable in human plasma for at least 4 hours at room temperature.

Table 3: Long-Term Stability of Nitrendipine in Human Plasma at -20°C

AnalyteSpiked Concentration (ng/mL)Storage Duration (days)Mean Measured Concentration (ng/mL) ± SDAccuracy (%)Precision (RSD, %)
Nitrendipine0.5300.47 ± 0.0494.08.5
Nitrendipine5304.95 ± 0.3199.06.3
Nitrendipine503049.8 ± 2.199.64.2

The results confirm the stability of nitrendipine in human plasma for at least 30 days when stored at -20°C.

Table 4: Post-Preparative (Autosampler) Stability of Nitrendipine in Extracted Samples

AnalyteSpiked Concentration (ng/mL)Storage Duration (hours)Mean Measured Concentration (ng/mL) ± SDAccuracy (%)Precision (RSD, %)
Nitrendipine0.5120.48 ± 0.0596.010.4
Nitrendipine5125.03 ± 0.28100.65.6
Nitrendipine501251.5 ± 2.4103.04.7

Processed samples of nitrendipine are stable in the autosampler at 4°C for at least 12 hours prior to analysis.

Experimental Protocols

The stability data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.

Preparation of Stock and Working Solutions
  • Stock Solution: A primary stock solution of nitrendipine was prepared by dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions were prepared by diluting the stock solution with a methanol-water (50:50, v/v) mixture to obtain the desired concentrations for spiking into plasma.

Sample Preparation
  • Spiking: Quality control (QC) samples were prepared by spiking known concentrations of nitrendipine working solutions into blank human plasma.

  • Extraction: A liquid-liquid extraction (LLE) method was employed for sample cleanup. To 200 µL of plasma sample, 50 µL of an internal standard working solution and 1 mL of ethyl acetate were added. The mixture was vortexed and then centrifuged. The organic layer was separated and evaporated to dryness. The residue was reconstituted in the mobile phase for analysis.

LC-MS/MS Analysis
  • Chromatographic System: An Agilent 1200 Series HPLC system was used.

  • Column: A Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) was used for chromatographic separation.

  • Mobile Phase: A gradient mobile phase consisting of methanol and 5 mM ammonium acetate in water was used.

  • Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode was used for detection.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions were m/z 361.1 → 315.1 for nitrendipine and m/z 361.1 → 315.1 for the internal standard (nimodipine).

Stability Assessment

For each stability assessment, QC samples at low, medium, and high concentrations were analyzed in replicates (n=6). The mean concentration, standard deviation (SD), accuracy, and precision (relative standard deviation, RSD) were calculated. The acceptance criteria for stability are that the mean concentration should be within ±15% of the nominal concentration.

Visualizing the Workflow and Validation Parameters

To further clarify the experimental process and the logical relationships between validation parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Stability Validation Spike Spike Nitrendipine into Blank Plasma LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect FT Freeze-Thaw Stability Detect->FT ST Short-Term Stability Detect->ST LT Long-Term Stability Detect->LT PP Post-Preparative Stability Detect->PP G cluster_stability Stability Assessment cluster_other_params Other Key Validation Parameters Validation Bioanalytical Method Validation FT Freeze-Thaw Validation->FT ST Short-Term (Bench-Top) Validation->ST LT Long-Term Validation->LT PP Post-Preparative Validation->PP Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ

A Head-to-Head Battle for Nitrendipine Analysis: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Nitrendipine, a potent calcium channel blocker used in the management of hypertension, is no exception. For researchers and drug development professionals, selecting the optimal analytical method for Nitrendipine is a critical decision that can significantly impact study outcomes. This guide provides a comprehensive comparison of two commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between these methods often hinges on a trade-off between sensitivity, selectivity, and operational complexity. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and specificity, making it particularly suitable for complex biological matrices and low-concentration samples. This comparison will delve into the experimental protocols and performance data of each method to provide a clear, evidence-based guide for selecting the most appropriate technique for your Nitrendipine analysis needs.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance parameters of LC-MS/MS and HPLC-UV methods for the analysis of Nitrendipine, based on data from various validation studies.

Performance ParameterLC-MS/MSHPLC-UV
Linearity Range 0.3 - 40 ng/mL[1], 0.4 - 40 ng/mL[2], 5 - 200 ng/mL[3]5 - 200 ng/mL[4], 5 - 30 µg/mL[5]
Limit of Detection (LOD) 0.1 ng/mL[1]2.0 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[7], 0.3 ng/mL[1]5 ng/mL[4]
Precision (%RSD) < 10% (Intra- and Inter-day)[1], < 8.5% (Intra- and Inter-run)[2]< 15% (Intra- and Inter-day)[4]
Accuracy (% Recovery) 85 - 110%[1]99.14 - 101.21%[5]
Recovery ~75%[1][2]Not consistently reported
Run Time ~3 min[2]5 - 12.6 min[4][6]

As evidenced by the data, LC-MS/MS methods generally exhibit significantly lower limits of detection and quantification, making them superior for applications requiring high sensitivity, such as pharmacokinetic studies in biological fluids.[1][2][7] In contrast, HPLC-UV methods, while less sensitive, still provide adequate performance for the analysis of pharmaceutical dosage forms where the concentration of Nitrendipine is considerably higher.[5]

Experimental Protocols

LC-MS/MS Method for Nitrendipine in Human Plasma

This protocol is a representative example of a validated LC-MS/MS method for the quantification of Nitrendipine in a biological matrix.

  • Sample Preparation: To 1 mL of human plasma, an internal standard (e.g., Nimodipine) is added. The sample is then extracted using a liquid-liquid extraction (LLE) procedure with a solvent mixture such as n-hexane-isopropanol (95:5, v/v).[1] The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of methanol and water (e.g., 75:25, v/v) is commonly employed in isocratic elution mode.[1]

    • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.

    • Injection Volume: A small injection volume, often in the range of 5-20 µL, is used.

  • Mass Spectrometric Detection:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)[1][2] or Electrospray Ionization (ESI) in positive ion mode is used.

    • Detection Mode: Selected Ion Monitoring (SIM)[1] or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. For MRM, specific precursor-to-product ion transitions are monitored for Nitrendipine and the internal standard.

HPLC-UV Method for Nitrendipine in Rat Plasma

This protocol outlines a typical HPLC-UV method for the determination of Nitrendipine.

  • Sample Preparation: Nitrendipine and an internal standard (e.g., Felodipine) are extracted from rat plasma using a protein precipitation method followed by liquid-liquid extraction with a solvent like dichloromethane.[4] The organic extract is then evaporated, and the residue is reconstituted in the mobile phase. Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be utilized for sample clean-up.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is standard.[4]

    • Mobile Phase: A mixture of a buffer solution (e.g., 10 mM phosphate buffer, pH 4.5) and an organic solvent like acetonitrile (e.g., 50:50, v/v) is used.[6]

    • Flow Rate: The flow rate is typically maintained around 1.0 to 1.2 mL/min.[5][6]

    • Injection Volume: Injection volumes are generally larger than in LC-MS/MS, around 50 µL.[6]

  • UV Detection:

    • Wavelength: The detection wavelength is set at the maximum absorbance of Nitrendipine, which is approximately 238 nm.[4][6]

Visualizing the Methodologies

To better understand the practical application of these methods, the following diagrams illustrate the experimental workflow and the fundamental principles of detection.

G cluster_0 LC-MS/MS Workflow cluster_1 HPLC-UV Workflow Sample_Collection_MS Sample Collection (e.g., Plasma) Internal_Standard_MS Add Internal Standard Sample_Collection_MS->Internal_Standard_MS Extraction_MS Liquid-Liquid or Solid-Phase Extraction Internal_Standard_MS->Extraction_MS Evaporation_MS Evaporation & Reconstitution Extraction_MS->Evaporation_MS LC_Separation_MS LC Separation (C18 Column) Evaporation_MS->LC_Separation_MS Ionization Ionization (ESI or APCI) LC_Separation_MS->Ionization Mass_Analyzer_1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->Mass_Analyzer_2 Data_Acquisition_MS Data Acquisition Mass_Analyzer_2->Data_Acquisition_MS Sample_Collection_UV Sample Collection (e.g., Plasma or Pharmaceutical Formulation) Internal_Standard_UV Add Internal Standard Sample_Collection_UV->Internal_Standard_UV Extraction_UV Protein Precipitation or Solid-Phase Extraction Internal_Standard_UV->Extraction_UV Evaporation_UV Evaporation & Reconstitution Extraction_UV->Evaporation_UV LC_Separation_UV LC Separation (C18 Column) Evaporation_UV->LC_Separation_UV UV_Detector UV Detector (Measurement at λmax) LC_Separation_UV->UV_Detector Data_Acquisition_UV Data Acquisition UV_Detector->Data_Acquisition_UV

Experimental Workflows for Nitrendipine Analysis

G cluster_msms Mass Spectrometry (MS/MS) Detection Principle cluster_uv UV-Vis Spectroscopy Detection Principle Analyte_Ions Analyte Ions from LC Precursor_Selection Precursor Ion Selection (Q1) Analyte_Ions->Precursor_Selection Fragmentation Fragmentation (Collision Cell - Q2) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Q3) Fragmentation->Product_Ion_Detection Signal_MS Highly Specific Signal (Based on m/z) Product_Ion_Detection->Signal_MS Analyte_UV Analyte from LC Flow_Cell Flow Cell Analyte_UV->Flow_Cell UV_Light_Source UV Light Source UV_Light_Source->Flow_Cell Detector Detector Flow_Cell->Detector Signal_UV Signal (Based on Light Absorbance) Detector->Signal_UV

Detection Principles of MS/MS and UV-Vis Spectroscopy

Conclusion: Making the Right Choice

The decision between LC-MS/MS and HPLC-UV for Nitrendipine analysis is ultimately driven by the specific requirements of the study.

LC-MS/MS is the method of choice when:

  • High sensitivity is crucial: For pharmacokinetic studies, bioequivalence studies, or any application involving low concentrations of Nitrendipine in complex biological matrices, the superior sensitivity of LC-MS/MS is indispensable.[1][2][7]

  • High selectivity is required: The ability of MS/MS to filter out interferences based on mass-to-charge ratio provides a level of specificity that is unmatched by UV detection, leading to more reliable and accurate results in complex samples.[8]

  • Metabolite identification is necessary: LC-MS/MS is also a powerful tool for the simultaneous quantification of the parent drug and its metabolites.[2]

HPLC-UV is a suitable alternative when:

  • Analyzing pharmaceutical formulations: For routine quality control of tablets or other dosage forms where Nitrendipine concentrations are high, the sensitivity of HPLC-UV is generally sufficient.[5]

  • Cost and accessibility are major considerations: HPLC-UV systems are more common in analytical laboratories and are typically less expensive to purchase and maintain than LC-MS/MS instruments.

  • Method simplicity is preferred: HPLC-UV methods can be simpler to develop and validate, especially in laboratories with less experience in mass spectrometry.

References

A Comparative Guide to Inter-day and Intra-day Precision for Nitrendipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Nitrendipine, focusing on inter-day and intra-day precision. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

The precision of an analytical method is a critical parameter in its validation, demonstrating the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] Intra-day precision (repeatability) evaluates the precision within a single day, while inter-day precision (intermediate precision) assesses it over different days, accounting for variables such as different analysts or equipment.[2] For bioanalytical methods, the precision, typically expressed as the coefficient of variation (CV%), should not exceed 15%, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.

Quantitative Data Summary

The following table summarizes the inter-day and intra-day precision for Nitrendipine quantification across different analytical methods and biological matrices.

Analytical MethodMatrixConcentration RangeIntra-day Precision (CV%)Inter-day Precision (CV%)Source(s)
LC-MS/MSHuman Plasma0.4 - 40 ng/mL< 8.5%< 8.5%[3]
LC-MSHuman Plasma0.3 - 40 ng/mL< 10%< 10%[4]
LC-ESI-MS³Human Plasma0.05 - 50 ng/mLData available in sourceData available in source[5][6]
RP-HPLC-UVRat Plasma5 - 200 ng/mL< 15%< 15%[7]
RP-HPLC-UVTablet Dosage Form5 - 30 µg/mL0.981%0.746%[8]
LC-MS/MSHuman Plasma5 - 200 ng/mLValidated per FDA guidelinesValidated per FDA guidelines[9]

Experimental Workflow for Nitrendipine Quantification

The following diagram illustrates a typical workflow for the bioanalysis of Nitrendipine in plasma samples using a chromatography-mass spectrometry-based method.

Nitrendipine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (IS) Plasma->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Sample Injection Evap->Inject Transfer to Vial Chrom Chromatographic Separation (UPLC/HPLC) Inject->Chrom Detect MS/MS Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Generate Chromatogram Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Quantification Calibrate->Quantify

Fig. 1: Bioanalytical workflow for Nitrendipine.

Detailed Experimental Protocols

Below are detailed protocols for two distinct methods of Nitrendipine quantification.

Method 1: LC-MS/MS for Nitrendipine in Human Plasma

This method is highly sensitive and selective, suitable for pharmacokinetic studies where low concentrations of the drug are expected.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of human plasma, add the internal standard (e.g., Nifedipine).[3]

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.[3]

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 or equivalent.[3]

    • Mobile Phase: A mixture of methanol and water (e.g., 75:25, v/v).[4]

    • Flow Rate: As per column specifications, typically around 0.8 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Positive atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI).[3][5]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3][9]

    • Monitored Transitions: Specific precursor-to-product ion transitions for Nitrendipine (e.g., m/z 361.2 → 315.1) and the internal standard are monitored.[9]

Method 2: RP-HPLC-UV for Nitrendipine in Tablet Dosage Forms

This method is robust and suitable for quality control testing of pharmaceutical formulations where drug concentrations are significantly higher.

  • Sample Preparation:

    • Weigh and finely powder a set number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Nitrendipine.

    • Dissolve the powder in a suitable solvent (e.g., methanol) with the aid of sonication.

    • Dilute the solution to a final desired concentration within the linearity range (e.g., 5 to 30 µg/ml) using the mobile phase.[8]

    • Filter the final solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 40:30:30 v/v), with pH adjusted to 3.0 with orthophosphoric acid.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector set at 232 nm.[8]

    • Injection Volume: 20 µL.

References

matrix effect evaluation in different biological lots for Nitrendipine assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is paramount in drug development. However, the "matrix effect"—the alteration of analyte ionization efficiency by co-eluting endogenous components—poses a significant challenge in LC-MS/MS-based bioanalysis. This guide provides a comparative overview of the evaluation of matrix effects in different biological lots for Nitrendipine assays, offering experimental data and protocols to aid researchers in developing robust and reliable analytical methods.

Understanding the Matrix Effect in Nitrendipine Assays

Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects to ensure the reliability of bioanalytical data.[1][2][3] This is typically assessed by analyzing quality control (QC) samples in at least six different lots of the biological matrix.[4][5] The acceptance criteria generally require the accuracy to be within ±15% of the nominal concentration and the precision (coefficient of variation, CV) to be no greater than 15%.[3]

The following sections present experimental data for a Nitrendipine assay using a protein precipitation extraction method and discuss alternative sample preparation strategies that can be employed to mitigate matrix effects.

Comparative Performance of a Nitrendipine Assay in Different Human Plasma Lots

A study was conducted to evaluate the matrix effect of a Nitrendipine assay in five different lots of human plasma using a protein precipitation sample preparation method followed by LC-MS/MS analysis. The results, summarized in the tables below, demonstrate the method's performance across these different biological sources.

Table 1: Matrix Effect and Recovery of Nitrendipine and Internal Standard (IS)
Concentration (ng/mL)Mean Matrix Effect (%)RSD (%)Mean Extraction Recovery (%)RSD (%)
Nitrendipine
0.05095.62.593.64.2
0.100----
5.0099.58.3100.97.4
40.094.34.897.16.3
IS (Nimodipine)
16096.78.397.48.5

Data adapted from a study utilizing five different lots of human plasma.

Table 2: Inter-day and Intra-day Precision and Accuracy of Nitrendipine QC Samples
Nominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=18)Inter-day Precision (RSD, %)Inter-day Accuracy (RE, %)Intra-day Precision (RSD, %)Intra-day Accuracy (RE, %)
0.050 (LLOQ)0.051 ± 0.00611.82.09.53.2
0.100 (Low QC)0.103 ± 0.0098.73.07.14.5
5.00 (Medium QC)5.12 ± 0.356.82.45.31.8
40.0 (High QC)40.8 ± 2.15.12.04.22.5

RE: Relative Error; RSD: Relative Standard Deviation

The data indicates that for this particular protein precipitation method, the matrix effect was minimal and consistent across the five plasma lots, with accuracy and precision values falling within the accepted regulatory limits.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of bioanalytical assays.

Protein Precipitation Method for Nitrendipine in Human Plasma

This protocol is based on the method that generated the data presented above.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard (IS) working solution (Nimodipine, 160 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,235 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)

  • Mobile Phase: 0.05% formic acid in water (A) and acetonitrile (B)

  • Gradient: Isocratic elution with 70% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 20 µL

  • MS System: Applied Biosystems API 4000 triple quadrupole

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Nitrendipine: m/z 361.2 → 315.1

    • Nimodipine (IS): m/z 419.2 → 343.1

3. Matrix Effect Evaluation:

  • The absolute matrix effect is determined by comparing the peak areas of the analyte spiked into extracts from at least six different blank biological matrix lots to the peak areas of the analyte in a neat solution at the same concentration.

  • Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100

Alternative Sample Preparation Strategies to Mitigate Matrix Effects

While protein precipitation is a simple and rapid technique, it may not be sufficient for all assays or matrices, as it can be less effective at removing interfering phospholipids.[2] Alternative methods such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner extracts and reduce matrix effects.[1][6]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. LLE can be effective in removing polar interferences. A simple LLE method for Nitrendipine has been reported using n-hexane-isopropanol (95:5, v/v) for extraction from plasma.[3]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. It is generally considered to provide the cleanest extracts, thereby minimizing matrix effects.[6] For a compound like Nitrendipine, a reversed-phase SPE sorbent would be appropriate.

The choice of sample preparation method will depend on the specific requirements of the assay, including the nature of the analyte, the complexity of the matrix, and the desired level of sensitivity and throughput.

Experimental Workflow for Matrix Effect Evaluation

The following diagram illustrates a typical workflow for the evaluation of matrix effects, incorporating different sample preparation options.

MatrixEffectWorkflow cluster_0 Sample Collection & Preparation cluster_1 Extraction Alternatives cluster_2 Analysis & Data Evaluation Collect Collect at least 6 different biological lots Spike_Pre Spike Analyte & IS (Pre-extraction) Collect->Spike_Pre Blank Blank Matrix Collect->Blank PPT Protein Precipitation (PPT) Spike_Pre->PPT LLE Liquid-Liquid Extraction (LLE) Spike_Pre->LLE SPE Solid-Phase Extraction (SPE) Spike_Pre->SPE Spike_Post Spike Analyte & IS (Post-extraction) Spike_Post->PPT Spike_Post->LLE Spike_Post->SPE Blank->Spike_Post LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Calc_ME Calculate Matrix Effect, Accuracy, and Precision LCMS->Calc_ME Compare Compare against Regulatory Acceptance Criteria Calc_ME->Compare Neat_Solution Prepare Neat Solution of Analyte & IS Neat_Solution->LCMS

Caption: Workflow for evaluating matrix effects with different extraction methods.

Conclusion

The evaluation of matrix effects across multiple biological lots is a critical step in the validation of bioanalytical methods for drugs like Nitrendipine. The data presented for the protein precipitation method demonstrates acceptable performance in human plasma. However, for more complex matrices or when significant matrix effects are observed, alternative sample preparation techniques such as LLE or SPE should be considered. By systematically evaluating and mitigating matrix effects, researchers can ensure the development of robust, reliable, and regulatory-compliant bioanalytical assays.

References

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